molecular formula C12H17NO B181031 N-Isopropyl-3-phenylpropanamide CAS No. 56146-87-3

N-Isopropyl-3-phenylpropanamide

Cat. No. B181031
CAS RN: 56146-87-3
M. Wt: 191.27 g/mol
InChI Key: ZYRLCOGVOHEKBK-UHFFFAOYSA-N
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Description

N-Isopropyl-3-phenylpropanamide is a chemical compound with the molecular formula C12H17NO . It has a molecular weight of 191.27 .


Synthesis Analysis

The reduction of secondary amides to amines is an important transformation for the total synthesis of alkaloids and pharmaceuticals . A simple method for the direct reduction of secondary amides uses only two reagents, triflic anhydride for amide activation, and NaBH4 for reduction . This reaction works well with several types of secondary amides including aromatic amides, aliphatic amides, and α,β-unsaturated amides .


Molecular Structure Analysis

The molecular structure of N-Isopropyl-3-phenylpropanamide consists of 12 carbon atoms, 17 hydrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

N-Isopropyl-3-phenylpropanamide is a solid at room temperature . It has a molecular weight of 191.27 .

Scientific Research Applications

  • Material Science

    • Application : N-Isopropyl-3-phenylpropanamide is used in the preparation of poly(N-isopropyl methacrylamide)-based hydrogel microspheres .
    • Method of Application : These microspheres are prepared via aqueous free radical precipitation polymerization . The microgels have a peculiar heterogeneous structure, for example a core–shell and non-thermoresponsive nanostructure in the core region, that originates from the precipitation polymerization process .
    • Results : The microgels have a volume-transition temperature of 43 C . These findings can be expected to advance the design of new materials such as thermoresponsive nanosheets and stimuli-responsive coatings .
  • Medicinal Applications

    • Application : Thermo-responsive poly (N -isopropyl acrylamide) (PNIPAM) has attracted a tremendous focus in medicinal applications because of its responses at physiologically relevant temperatures .
  • Chemical Synthesis

    • Application : N-Isopropyl-3-phenylpropanamide is used in the chemoselective reduction of secondary amides and lactams to amines .
    • Method of Application : The reduction of secondary amides to amines is an important transformation for the total synthesis of alkaloids and pharmaceuticals . The method involves the use of only two reagents, triflic anhydride for amide activation, and NaBH4 for reduction . The reaction works well with several types of secondary amides including aromatic amides, aliphatic amides, and α,β-unsaturated amides .
    • Results : It is noteworthy that N-isopropyl-3-phenylpropanamide, an aliphatic amide, also reacted smoothly to give amine in 70% yield .
  • Pharmaceutical Industry

    • Application : N-Isopropyl-3-phenylpropanamide is used in the pharmaceutical industry, but the specific application is not mentioned in the source .
    • Method of Application : The specific methods of application in the pharmaceutical industry are not mentioned in the source .
    • Results : The specific results or outcomes obtained are not mentioned in the source .

Safety And Hazards

The safety data sheet for N-Isopropyl-3-phenylpropanamide indicates that it is harmful if swallowed and is suspected of causing genetic defects . It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

properties

IUPAC Name

3-phenyl-N-propan-2-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10(2)13-12(14)9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRLCOGVOHEKBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337321
Record name N-Isopropyl-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropyl-3-phenylpropanamide

CAS RN

56146-87-3
Record name N-Isopropyl-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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